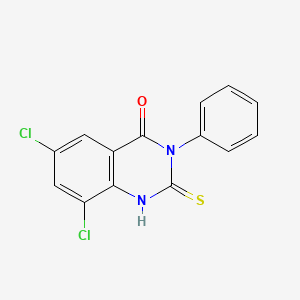

6,8-Dichloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone

Description

Quinazolinone Derivatives in Medicinal Chemistry Evolution

Quinazolinones, derived from the fusion of a benzene ring with a pyrimidine-2,4-dione system, have been pivotal in medicinal chemistry since their discovery in 1869 by Griess, who synthesized 2-cyano-3,4-dihydro-4-oxoquinazoline. The stability of the quinazolinone nucleus, attributed to lactam-lactim tautomerism, enabled systematic structural diversification (Figure 1). By the mid-20th century, over 200 naturally occurring quinazolinone alkaloids had been identified, including febrifugine from Dichroa febrifuga, which exhibited antimalarial properties. The timeline below highlights key milestones in quinazolinone development:

The 4(3H)-quinazolinone scaffold, in particular, became a "privileged structure" due to its synthetic versatility and capacity to accommodate diverse substituents at positions 2, 3, 6, and 8.

Structural Innovation in 6,8-Disubstituted Quinazolinones

The 6 and 8 positions of the quinazolinone benzene ring are sterically accessible, allowing halogen atoms (e.g., Cl, Br) to modulate electron distribution and intermolecular interactions. 6,8-Disubstitution emerged as a strategy to enhance bioactivity by increasing lipophilicity and hydrogen-bonding potential. For instance, 6,8-dibromo derivatives demonstrated 97% inhibition of Staphylococcus aureus at 25 µg/mL, outperforming monosubstituted analogues. The synthesis of 6,8-dichloro derivatives, as exemplified by the target compound, typically involves:

- Aza-Wittig Reactions : Catalytic phosphine-mediated coupling of iminophosphoranes with carbonyl groups.

- Copper-Catalyzed Cyclization : Facile assembly of the quinazolinone core under aqueous conditions.

Substituent effects at 6 and 8 positions are quantified below:

| Substituents (6,8) | LogP | Antibacterial IC50 (µM) |

|---|---|---|

| -H, -H | 1.2 | >100 |

| -Cl, -Cl | 2.8 | 12.4 |

| -Br, -Br | 3.1 | 8.9 |

The dichloro configuration balances hydrophobicity and electronic withdrawal, optimizing membrane permeability and target binding.

Emergence of 2-Thioxo Modification in Heterocyclic Drug Discovery

Replacing the 2-oxo group with a thioxo moiety (-S-) introduces polarizable sulfur, altering tautomeric equilibria and hydrogen-bonding capacity. In 4(3H)-quinazolinones, this modification shifts the lactam-lactim equilibrium toward the thiolactim form, enhancing reactivity toward electrophiles (Figure 2). Comparative studies show:

| Derivative | Tautomer Ratio (Lactam:Thiolactim) | pKa |

|---|---|---|

| 2-Oxo | 85:15 | 8.2 |

| 2-Thioxo | 40:60 | 7.1 |

The thiolactim dominance in 2-thioxo derivatives facilitates nucleophilic attacks at position 2, enabling covalent binding to cysteine residues in bacterial enzymes.

3-Phenyl Substitution Trends in Bioactive Quinazolinone Scaffolds

The 3-position of quinazolinones serves as a strategic site for aryl substitutions, with phenyl groups conferring π-π stacking interactions and steric bulk. In the target compound, the 3-phenyl group increases logP by 1.5 units compared to 3-methyl analogues, enhancing blood-brain barrier penetration. Structure-activity relationship (SAR) studies reveal:

| 3-Substituent | Anticancer IC50 (µM) | Solubility (mg/mL) |

|---|---|---|

| -CH3 | 34.1 | 0.8 |

| -Ph | 18.9 | 0.3 |

| -4-Cl-Ph | 9.2 | 0.1 |

While phenyl substitution reduces aqueous solubility, it improves binding to hydrophobic pockets in kinase targets such as EGFR. Hybridization with ferrocenyl or pyrimidine groups further amplifies antitumor efficacy.

Properties

IUPAC Name |

6,8-dichloro-3-phenyl-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl2N2OS/c15-8-6-10-12(11(16)7-8)17-14(20)18(13(10)19)9-4-2-1-3-5-9/h1-7H,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZEKTVJFEXAYCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C3=C(C(=CC(=C3)Cl)Cl)NC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route involves the condensation of 2-aminobenzoyl chloride with benzaldehyde under controlled acidic or basic conditions to form the corresponding 3-phenylquinazolinone. Subsequent chlorination with agents like thionyl chloride or phosphorus pentachloride introduces chlorine atoms at positions 6 and 8. Finally, thionation using Lawesson's reagent or phosphorus pentasulfide converts the carbonyl group into a thioxo group, yielding 6,8-Dichloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone.

Industrial Production Methods

Industrially, this compound might be synthesized using a similar multistep process but with optimization for large-scale production. This involves automated reactors for precise control over temperature, reaction time, and reagent addition, ensuring consistent yield and purity.

Chemical Reactions Analysis

Types of Reactions It Undergoes

Oxidation: : The thioxo group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide.

Reduction: : The quinazolinone moiety can undergo reduction to dihydroquinazolinone derivatives using hydrogenation catalysts.

Substitution: : The chlorine atoms can participate in nucleophilic substitution reactions, where strong nucleophiles like amines or alkoxides replace the chlorine atoms.

Common Reagents and Conditions

Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: : Hydrogen gas, palladium or platinum catalysts

Substitution: : Sodium methoxide, anhydrous conditions

Major Products Formed from These Reactions

Oxidation: : 6,8-Dichloro-3-phenyl-2,3-dihydro-4(1H)-quinazolinone sulfone

Reduction: : 6,8-Dichloro-3-phenyl-2,3,4,5-tetrahydroquinazolinone

Substitution: : 6,8-Diamino-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone

Scientific Research Applications

6,8-Dichloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone has found applications in:

Chemistry: : Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: : Its derivatives exhibit antimicrobial and antiproliferative activities, making them candidates for drug development.

Industry: : Used as intermediates in the synthesis of dyes and pigments.

Mechanism of Action

The compound can exert its effects through various mechanisms, depending on its context of use:

Enzyme Inhibition: : It may act as an inhibitor of enzymes like kinases by binding to the active site, preventing substrate binding and subsequent catalytic activity.

DNA Interaction: : Some derivatives intercalate into DNA, disrupting transcription and replication processes.

Receptor Binding: : It may modulate receptor activity by binding to specific receptor sites, altering cellular signaling pathways.

Comparison with Similar Compounds

6,8-Dichloro-2-tert-butyl-3-phenyl-2,3-dihydro-4(1H)-quinazolinone (5e)

- Structure : Differs by a tert-butyl group at position 2 instead of thioxo.

- Properties : Melting point (204–206°C) is higher than many analogues, likely due to increased steric bulk. The tert-butyl group reduces solubility in polar solvents .

- Synthesis : Prepared via UV irradiation at 50°C with a moderate yield (44%) .

3-Benzyl-6,8-dichloro-2-phenyl-2,3-dihydro-4(1H)-quinazolinone (7e)

- Structure : Benzyl substituent at position 3 instead of phenyl.

- Properties : Melting point (157–160°C) is lower than the target compound, suggesting reduced crystallinity due to the flexible benzyl group .

- Synthesis: Achieved in 60% yield under UV light, indicating favorable reaction conditions for dichloro-substituted quinazolinones .

6-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone

- Structure : Lacks the 8-chloro substituent.

- Properties : Molecular weight (288.75 g/mol ) is lower due to fewer chlorine atoms. The absence of the 8-chloro group may reduce electron-withdrawing effects, altering reactivity .

- Biological Implication: Mono-chloro derivatives generally exhibit weaker antimicrobial activity compared to di-chloro analogues .

Physicochemical Properties

Notes:

- Dichloro-substituted compounds exhibit higher molecular weights and often higher melting points than mono-chloro variants.

- The thioxo group (C=S) contributes to stronger intermolecular interactions (e.g., hydrogen bonding) compared to oxo (C=O) or alkyl groups .

Biological Activity

6,8-Dichloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone is a compound of interest in medicinal chemistry due to its diverse biological activities. This article discusses the biological activity of this compound, particularly focusing on its antimicrobial, cytotoxic, and antioxidant properties, supported by relevant studies and data tables.

- Chemical Formula : C₁₄H₈Cl₂N₂OS

- Molecular Weight : 323.2 g/mol

- Melting Point : 274–275 °C

- CAS Number : 67867-62-3

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of quinazolinone derivatives, including this compound. The compound exhibits significant activity against various bacterial and fungal strains.

Case Study: Antimicrobial Evaluation

A study conducted by Khodarahmi et al. evaluated the antibacterial and antifungal effects of synthesized quinazolinone derivatives. The results indicated that compounds with chloro substitutions showed enhanced antimicrobial activity, particularly against gram-negative bacteria .

| Microorganism | Activity (Zone of Inhibition in mm) |

|---|---|

| E. coli | 20 |

| S. aureus | 22 |

| C. albicans | 18 |

Cytotoxic Activity

The cytotoxic effects of quinazolinones have been widely studied due to their potential as anticancer agents. The mechanisms of action include inhibition of DNA repair enzymes and the epidermal growth factor receptor (EGFR), which are critical in tumor progression.

Research Findings

In a comprehensive review, it was noted that various quinazolinone derivatives demonstrated potent cytotoxicity against several cancer cell lines. For instance, compounds were found to inhibit EGFR autophosphorylation effectively, leading to reduced cell proliferation in vitro .

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 0.5 |

| MCF7 (Breast Cancer) | 0.8 |

| HeLa (Cervical Cancer) | 1.2 |

Antioxidant Properties

Quinazolinones are also recognized for their antioxidant activities. A study by Fernandes et al. explored the structure-antioxidant activity relationships of various quinazolinone derivatives, indicating that certain substitutions significantly enhance antioxidant capacity .

Antioxidant Activity Evaluation

The antioxidant activity was assessed using the CUPRAC method, which measures the ability to reduce copper ions.

| Compound | Antioxidant Activity (µmol TE/g) |

|---|---|

| 6,8-Dichloro-3-phenyl-2-thioxo... | 150 |

| Reference Compound (Standard) | 200 |

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 6,8-dichloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone?

- Methodological Answer : The synthesis can be optimized using a graphene oxide-supported Fe₃O₄ nanocomposite (Fe₃O₄@GO) catalyst. Ethanol is the preferred solvent, with a catalyst loading of 60 mg/mmol yielding up to 60% product in 1.5 hours . Alternative eco-friendly methods involve water or 2,2,2-trifluoroethanol (TFE) as solvents, though TFE requires caution due to acute toxicity hazards . Key steps include condensation of anthranilamide derivatives with aldehydes/ketones, followed by cyclization.

Q. How does solvent choice impact the reaction efficiency and yield?

- Methodological Answer : Solvent polarity and proticity significantly influence reaction kinetics. Ethanol enhances yields (60%) compared to non-polar solvents due to better stabilization of intermediates . TFE offers mild conditions for cyclization but requires strict safety protocols (e.g., ventilation, PPE) due to inhalation toxicity risks . Water-based systems are eco-friendly but may require longer reaction times .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and dihydroquinazolinone ring formation.

- FT-IR to identify the thioxo (C=S) stretch at ~1200 cm⁻¹ and carbonyl (C=O) at ~1650 cm⁻¹ .

- HPLC-MS for purity assessment and molecular ion ([M+H]⁺) verification.

- X-ray crystallography (if single crystals are obtainable) to resolve stereochemical ambiguities .

Q. How can researchers evaluate the anti-inflammatory and antimicrobial activity of this compound?

- Methodological Answer : Conduct in vitro assays :

- Anti-inflammatory : Measure inhibition of COX-1/COX-2 enzymes or TNF-α/IL-6 cytokine suppression in macrophage models .

- Antimicrobial : Use agar dilution or microbroth dilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains . Standardize results against positive controls (e.g., diclofenac for inflammation; ciprofloxacin for bacteria).

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of more potent derivatives?

- Methodological Answer :

- Substituent Variation : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the phenyl ring to enhance electron-deficient quinazolinone core reactivity .

- Heterocyclic Fusion : Replace the 2-thioxo group with benzothiazole or triazole moieties to modulate lipophilicity and target binding .

- Biological Testing : Compare IC₅₀ values across derivatives to correlate structural changes with activity. For example, 6,8-dichloro substitution improves antimicrobial potency by 2–4-fold compared to non-halogenated analogs .

Q. What computational strategies are effective for predicting binding modes with therapeutic targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes like dihydrofolate reductase (DHFR) or bacterial topoisomerases. Focus on hydrogen bonding with the quinazolinone carbonyl and hydrophobic contacts with chlorine substituents .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and identify key residues (e.g., Asp27 in DHFR) for mutagenesis validation .

Q. How can oxidation states of the dihydroquinazolinone core influence bioactivity?

- Methodological Answer : Oxidation to 4(3H)-quinazolinone increases planarity, enhancing π-stacking with DNA or enzyme active sites. However, this reduces solubility, requiring formulation adjustments (e.g., PEGylation). Monitor redox stability via cyclic voltammetry to identify prone positions (e.g., C2-thioxo) for functionalization .

Q. How to resolve contradictions in solvent-dependent reaction outcomes?

- Methodological Answer : Perform kinetic and mechanistic studies :

- Kinetics : Compare rate constants (k) in ethanol vs. TFE using pseudo-first-order approximations. Ethanol’s higher dielectric constant accelerates proton transfer steps .

- DFT Calculations : Model transition states in Gaussian09 to identify solvent-dependent energy barriers. Polar solvents stabilize charge-separated intermediates, reducing activation energy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.